molecular formula C17H19F3N4O5S B3020743 methyl 4-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzoate CAS No. 2034418-05-6

methyl 4-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzoate

Cat. No. B3020743
CAS RN: 2034418-05-6
M. Wt: 448.42
InChI Key: RHVQQLPKLNOMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, methyl 4-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzoate, is a complex molecule that likely exhibits a range of biological activities due to its structural features, such as the presence of a 1,2,4-triazole ring, a piperidine moiety, and a trifluoromethyl group. These structural motifs are common in pharmaceuticals and agrochemicals due to their potential interactions with biological systems.

Synthesis Analysis

The synthesis of related compounds often involves the formation of sulfonyl derivatives and the use of piperidine as a building block. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several steps leading to the target compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been studied using techniques such as X-ray diffraction and Density Functional Theory (DFT) . These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior of the compound under investigation.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to undergo various chemical reactions. For example, 4-aryl(benzyl)sulfonyl-5-polyfluoroalkyl-1,2,3-triazoles react with NaOCl to form N-chloro-1,2,3-triazoles, demonstrating the reactivity of the triazole ring . Additionally, the presence of a piperidine ring can lead to cyclization reactions, as seen in the synthesis of (E)-1-benzyl-3-(1-iodoethylidene)piperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related molecules. For instance, the presence of a trifluoromethyl group is known to influence the lipophilicity and metabolic stability of pharmaceuticals . The sulfonamide linkage is another key feature that affects the acidity and hydrogen bonding potential of the molecule . The piperidine ring is a common feature in drugs and can impact the basicity and conformational flexibility of the molecule .

properties

IUPAC Name

methyl 4-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O5S/c1-22-15(17(18,19)20)21-24(16(22)26)12-7-9-23(10-8-12)30(27,28)13-5-3-11(4-6-13)14(25)29-2/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVQQLPKLNOMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzoate

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